Dichloroacetic acid-2-13C (CHCl2^13COOH) is a stable isotope-labeled form of dichloroacetic acid (DCA), where the carbon atom in the carboxylic acid group is replaced with the carbon-13 isotope. This specific labeling allows researchers to track the metabolic fate of DCA in various biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , , , , ]
2,2-Dichloroacetic acid is primarily synthesized through the hydrolysis of dichloroacetyl chloride, which itself is produced from the oxidation of trichloroethylene. Other methods include the chlorination of acetic acid and hydrolysis of pentachloroethane using concentrated sulfuric acid. It is classified as a strong organic acid due to its complete dissociation in water, with a dissociation constant of approximately .
The molecular structure of 2,2-dichloroacetic acid features two chlorine atoms attached to the second carbon atom of acetic acid:
The compound exhibits polar characteristics due to the presence of chlorine atoms, which influence its reactivity and solubility in water.
2,2-Dichloroacetic acid participates in several chemical reactions typical for halogenated organic acids:
The mechanism of action for 2,2-dichloroacetic acid primarily revolves around its ability to disrupt metabolic pathways within cells:
2,2-Dichloroacetic acid (DCA) exerts its primary anticancer effect through selective inhibition of pyruvate dehydrogenase kinases (PDKs), a family of mitochondrial enzymes that regulate the pyruvate dehydrogenase complex (PDC). In cancer cells, PDKs phosphorylate and inactivate the PDC, preventing the conversion of pyruvate to acetyl-CoA and diverting glucose metabolism toward lactate production (the Warburg effect) [1] [4]. By binding to the N-terminal domain of PDK, DCA prevents its catalytic activity, leading to dephosphorylation and reactivation of PDC. This shifts cellular metabolism from glycolysis to oxidative phosphorylation (OXPHOS), forcing cancer cells to rely on mitochondrial metabolism [1] [9].
The metabolic consequences of PDK inhibition are profound:
Multi-omics analyses in lung cancer models demonstrate that DCA treatment significantly elevates citric acid cycle intermediates (citrate, α-ketoglutarate) and enhances mitochondrial respiration. This metabolic shift is accompanied by downregulation of MIF (macrophage migration inhibitory factor), a pro-tumorigenic cytokine overexpressed in malignancies [8].
Table 1: Metabolic Enzymes Targeted by DCA in Cancer Cells
Enzyme | Function | Effect of DCA | Downstream Consequences |
---|---|---|---|
PDK1 | Phosphorylates/inactivates PDH | Inhibition | PDC reactivation |
PDC | Converts pyruvate to acetyl-CoA | Activation | Increased OXPHOS |
Lactate dehydrogenase A (LDHA) | Converts pyruvate to lactate | Downregulated expression | Reduced lactate production |
Hexokinase 2 (HK2) | First glycolysis enzyme | Downregulated expression | Reduced glycolytic flux |
DCA exploits the metabolic vulnerability of cancer cells through disruption of redox balance. Reactivation of mitochondrial metabolism increases electron transport chain activity, leading to superoxide overproduction that overwhelms antioxidant defenses. Cancer cells exhibit elevated basal ROS levels due to oncogenic transformation, making them particularly vulnerable to further oxidative stress [4] [8].
The redox-specific mechanisms include:
In ovarian cancer models, cisplatin-resistant cells (A2780/DDP) with high UCP2 expression show resistance to DCA-induced ROS, while cisplatin-sensitive cells (A2780) undergo significant oxidative damage and apoptosis upon DCA exposure [9].
Emerging evidence suggests DCA influences epigenetic landscapes through modulation of histone deacetylases (HDACs). While not a primary HDAC inhibitor, DCA indirectly affects HDAC activity through metabolic intermediates:
HDAC2 overexpression correlates with aggressive cancer phenotypes (grade III, stage III breast cancer) and shortened disease-free survival [3]. While DCA does not directly inhibit HDAC2, its metabolic effects counteract HDAC-mediated transcriptional repression. The resulting chromatin remodeling reactivates epigenetically silenced tumor suppressors (e.g., p53, PTEN) and promotes differentiation [3] [6].
DCA impairs cancer stem cell (CSC) maintenance by disrupting metabolic and signaling pathways essential for self-renewal:
The combined effect forces CSCs toward terminal differentiation and sensitizes them to conventional therapies. In glioblastoma and breast cancer models, DCA pretreatment reduces CD133+ and ALDH+ CSC subpopulations, diminishing tumorigenic potential in xenograft assays [1] [7].
Table 2: Synergistic Combinations of DCA with Anticancer Agents
Therapeutic Combination | Cancer Type | Mechanistic Basis | Observed Effects |
---|---|---|---|
Salinomycin | Colorectal, NSCLC | Metabolic & CSC targeting | Synergistic cytotoxicity, MDR reversal |
Paclitaxel | NSCLC | PDK2 inhibition, autophagy suppression | Resensitization of resistant cells |
Cisplatin | Bladder, HCC | PDK4 inhibition, ROS amplification | Enhanced tumor volume reduction |
Omeprazole & Tamoxifen | Cholangiocarcinoma | pH modulation & superoxide induction | Tumor marker stabilization |
5-Aminolevulinic Acid | Gastric | Mitochondrial potentiation | Enhanced photodynamic therapy |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5